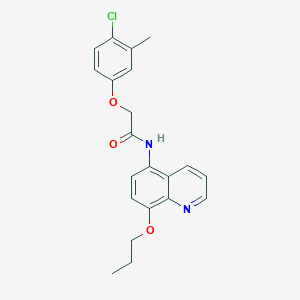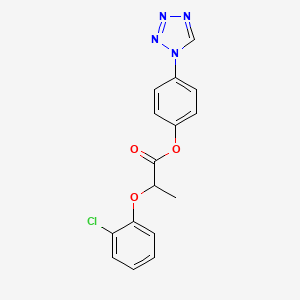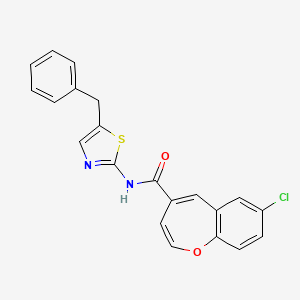![molecular formula C25H20ClN5O2 B11329037 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11329037.png)
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of benzoxazole, triazole, and chlorophenyl groups
Méthodes De Préparation
The synthesis of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized from 2-aminophenol and a suitable carboxylic acid derivative under acidic conditions.
Synthesis of Triazole Ring: The triazole ring is often formed via a cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The chlorophenyl and dimethylphenyl groups are introduced through coupling reactions, such as Suzuki or Heck coupling.
Final Assembly: The final compound is assembled through a series of condensation reactions, often under controlled temperature and pH conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and automated systems to streamline the process.
Analyse Des Réactions Chimiques
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new derivatives.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Biological Research: It is used in biological assays to study its effects on various cellular processes and pathways.
Chemical Research: The compound serves as a model for studying the reactivity and properties of complex organic molecules.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with similar compounds such as:
1-(4-chlorophenyl)-3-phenylurea: Both compounds contain a chlorophenyl group, but differ in their core structures and biological activities.
5-(4-chlorophenyl)-1,3,4-thiadiazole: This compound shares the chlorophenyl group but has a different heterocyclic core, leading to distinct chemical properties and applications.
Indole Derivatives: Indole derivatives have similar aromatic structures but differ in their biological activities and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential therapeutic benefits.
Propriétés
Formule moléculaire |
C25H20ClN5O2 |
|---|---|
Poids moléculaire |
457.9 g/mol |
Nom IUPAC |
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C25H20ClN5O2/c1-14-4-9-19(12-15(14)2)27-25(32)23-16(3)31(30-28-23)20-10-11-22-21(13-20)24(33-29-22)17-5-7-18(26)8-6-17/h4-13H,1-3H3,(H,27,32) |
Clé InChI |
IFAODWAIIBUISO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11328972.png)
![8-(4-tert-butylphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11328981.png)
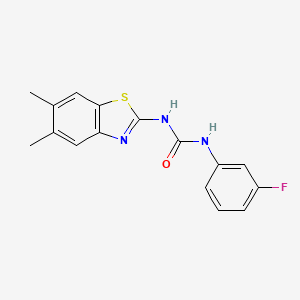
![2-[5-(3-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]acetamide](/img/structure/B11328996.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11329001.png)
![7-chloro-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide](/img/structure/B11329002.png)
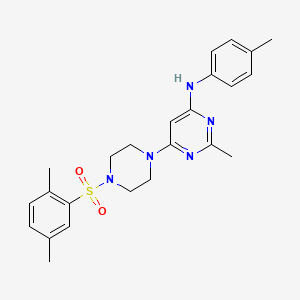
![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11329006.png)
![1-(furan-2-ylmethyl)-4-(propylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11329013.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11329035.png)
